Phenylarsonic acid

Beschreibung

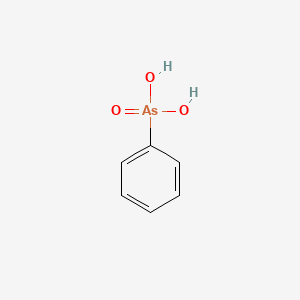

Phenylarsonic acid is an organoarsonic acid and a member of arsonic acids. It is a conjugate acid of a phenylarsonate(1-).

Benzenearsonic acid is an organoarsenic compound. Arsenic is a chemical element that has the symbol As and atomic number 33. It is a poisonous metalloid that has many allotropic forms: yellow (molecular non-metallic) and several black and grey forms (metalloids) are a few that are seen. Three metalloidal forms of arsenic with different crystal structures are found free in nature (the minerals arsenopyrite and the much rarer arsenolamprite and pararsenolamprite), but it is more commonly found as a compound with other elements. (T3)

Eigenschaften

IUPAC Name |

phenylarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7AsO3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKZSFMYNWRPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsO3, Array | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059158 | |

| Record name | Benzenearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzenearsonic acid is a colorless solid. Used as an analytical reagent for tin. (EPA, 1998), Colorless solid with various forms; Poor solubility in water; [ICSC] White powder, soluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS. | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in 40 parts water, 50 parts alcohol; insol in chloroform, Solubility in water: poor | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.76 (EPA, 1998) - Denser than water; will sink, 1.760 at 25 °C, Relative density (water = 1): 1.76 | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000111 [mmHg] | |

| Record name | Benzenearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystal powder | |

CAS No. |

98-05-5 | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylarsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenearsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylarsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57F9KU116M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

320 °F decomposes (EPA, 1998), 158 °C (with decomp) | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phenylarsonic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of phenylarsonic acid (PhAsO(OH)₂). The information is intended to support research and development efforts in chemistry, toxicology, and pharmacology.

Chemical Structure and Properties

This compound, also known as benzenearsonic acid, is an organoarsenic compound with the chemical formula C₆H₇AsO₃.[1] It consists of a phenyl group bonded to an arsonic acid functional group (-AsO(OH)₂). The arsenic atom is in the +5 oxidation state and has a tetrahedral geometry.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a colorless, crystalline solid at room temperature.[1][3] Of note, the reported pKa values for this compound exhibit some variability in the literature. It decomposes upon heating, and a boiling point at atmospheric pressure is not available.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇AsO₃ | [1] |

| Molecular Weight | 202.04 g/mol | [1] |

| CAS Number | 98-05-5 | [1] |

| Appearance | Colorless to white crystalline solid | [1][3] |

| Melting Point | 154–158 °C (decomposes) | [1] |

| Density | 1.76 g/cm³ | [1] |

| pKa₁ | ~3.47 | [4] |

| pKa₂ | ~8.48 | |

| Boiling Point | Decomposes | [1] |

Solubility

| Solvent | Qualitative Solubility | Quantitative Solubility | Source(s) |

| Water | Low to sparingly soluble | 3.2% in water | [2] |

| Ethanol | Soluble | 15.5% in ethanol | [5] |

| Methanol | Expected to be soluble | Data not available | [5] |

| Acetone | Expected to be soluble | Data not available | [5] |

| Chloroform | Insoluble | Data not available | [5] |

Experimental Protocols

Synthesis of this compound via the Bart Reaction

This protocol is adapted from a well-established procedure in Organic Syntheses. The Bart reaction involves the diazotization of an aromatic amine followed by reaction with an arsenite salt, catalyzed by a copper salt.

Materials:

-

Aniline (B41778) (technical)

-

Concentrated Hydrochloric Acid (sp. gr. 1.19)

-

Sodium Nitrite (B80452) (95%)

-

Arsenious Oxide

-

Anhydrous Sodium Carbonate

-

Crystalline Copper Sulfate (B86663)

-

Crushed Ice

-

Benzene (for froth control)

-

Norite (activated carbon)

-

12-L round-bottomed flask with mechanical stirrer

-

Ice-salt bath

-

Büchner funnel

Procedure:

-

Preparation of Sodium Arsenite Solution: In a 12-L flask, dissolve 500 g of anhydrous sodium carbonate in 1 L of boiling water. To this hot solution, add 250 g of arsenious oxide and 11 g of crystalline copper sulfate with stirring. Once all solids have dissolved, cool the solution to 15°C with stirring under tap water.

-

Preparation of Benzenediazonium (B1195382) Chloride Solution: In a separate container, prepare a mixture of 186 g of technical aniline, 400 cc of concentrated hydrochloric acid, and 1 L of water. Cool this mixture with enough crushed ice to bring the volume to approximately 3 L. Slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water to the well-stirred aniline mixture over 30-40 minutes, maintaining a low temperature.

-

Reaction: Cool the sodium arsenite solution to 0°C in an ice-salt bath. Add the benzenediazonium chloride solution to the stirred sodium arsenite suspension over one hour. Maintain the reaction temperature below 5°C. Control frothing due to nitrogen evolution by the occasional addition of a small amount of benzene. Continue stirring for one hour after the addition is complete.

-

Work-up and Isolation: Filter the reaction mixture to remove any separated solids and wash the filter cake with 500 cc of cold water. Combine the filtrate and washings and concentrate the volume to about 1.5 L by heating over a free flame. To the hot, concentrated, deep brown solution, add concentrated hydrochloric acid until no more tarry material separates. Filter off the tar. Add more hydrochloric acid to the clear, pale yellow filtrate until precipitation of this compound is complete (approximately 250 cc).

-

Purification: Allow the mixture to cool, preferably overnight, then filter the crude this compound on a Büchner funnel and wash with 200 cc of cold water. Dissolve the light-yellow crystals in 500 cc of boiling water, add 20 g of Norite, and filter the hot solution. Allow the filtrate to cool to crystallize the product. Filter the white crystals and dry. The expected yield is 160–182 g.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the analysis of this compound is summarized below. This method can be adapted for quantification in various matrices.

Instrumentation:

-

HPLC system with a UV detector

-

Octadecylsilyl silica (B1680970) column (e.g., C18)

Chromatographic Conditions:

-

Mobile Phase: A mixture of water, methanol, and acetic acid. A reported composition is 50% water, 48% methanol, and 2% acetic acid.

-

Detection Wavelength: 263 nm

-

Flow Rate: Dependent on column dimensions and desired separation time.

-

Injection Volume: Dependent on sample concentration and instrument sensitivity.

Sample Preparation:

-

Samples should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm filter before injection to remove particulate matter.

Acid-Base Titration of this compound

This compound is a dibasic acid and can be titrated with a standardized strong base such as sodium hydroxide (B78521).

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator solution

-

Buret, 50 mL

-

Erlenmeyer flask, 250 mL

-

Analytical balance

-

Distilled or deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) and dissolve it in approximately 50 mL of distilled water in an Erlenmeyer flask. Gentle heating may be required to facilitate dissolution.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the this compound solution.

-

Titration: Fill a buret with the standardized NaOH solution and record the initial volume. Titrate the this compound solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the colorless solution turns a faint, persistent pink.

-

Calculation: Record the final volume of NaOH solution used. The molarity of the this compound solution can be calculated based on the stoichiometry of the reaction (assuming titration to the second equivalence point, as indicated by phenolphthalein's pH range).

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for their biological effects, including their use as animal feed additives and their potential as therapeutic agents. A significant mechanism of action for related organoarsenic compounds is the induction of apoptosis (programmed cell death).

Induction of Apoptosis

Studies on derivatives of this compound suggest that these compounds can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3] This pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins.

The process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[3]

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the initiation of the intrinsic apoptotic pathway. Organoarsenic compounds have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state.

Signaling Pathway Diagram

The following diagram illustrates the proposed intrinsic apoptosis pathway initiated by this compound and its derivatives.

Caption: Intrinsic apoptosis pathway induced by this compound.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled. Chronic exposure to arsenic compounds can lead to various health issues.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Use a certified respirator if handling the powder outside of a fume hood.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

This guide provides a foundational understanding of this compound for research and development purposes. For further detailed information, consulting the primary literature is recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. Arsonic acid, (phenylmethyl)- | C7H9AsO3 | CID 94911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. justonly.com [justonly.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Phenylarsonic Acid

Introduction

Phenylarsonic acid, with the chemical formula C₆H₅AsO(OH)₂, is a significant organoarsenic compound that serves as a precursor to various other organoarsenic substances utilized in fields ranging from animal nutrition to pharmaceuticals. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the Bart reaction, the Béchamp reaction, and the Rosenmund synthesis. For each method, this document details the underlying mechanisms, presents quantitative data in a structured format, provides in-depth experimental protocols, and visualizes the processes through diagrams. This technical paper is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The Bart Reaction

The Bart reaction is the most widely used and versatile method for the synthesis of aromatic arsonic acids.[1] It involves the coupling of an aromatic diazonium salt with an alkali metal arsenite, typically in the presence of a copper salt catalyst.[2]

Reaction Mechanism

The reaction proceeds via the decomposition of the diazonium salt to form an aryl radical. This radical then reacts with the arsenite salt. The copper catalyst facilitates the decomposition of the diazonium salt and the subsequent formation of the carbon-arsenic bond.

Quantitative Data

| Parameter | Value/Condition | Notes |

| Starting Material | Aniline (diazotized) | 2 moles |

| Reagents | Sodium Nitrite (B80452), Hydrochloric Acid, Sodium Carbonate, Arsenious Oxide | Stoichiometric amounts as per protocol |

| Catalyst | Copper (II) Sulfate (B86663) | ~0.01 equivalents relative to arsenious oxide |

| Temperature | 0-5°C (diazotization and coupling) | Can be as high as 15°C with good results[3] |

| Reaction Time | ~2 hours for coupling | Stirring is continued for one hour after addition[3] |

| pH | Mildly alkaline for the arsenite solution | - |

| Yield | 39–45% | Yields as high as 57% have been reported[3] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

A. Preparation of Sodium Arsenite Solution:

-

In a 12-liter round-bottomed flask equipped with a mechanical stirrer, add 1 liter of water and heat to boiling.

-

Add 500 g (4.7 moles) of anhydrous sodium carbonate and stir until dissolved.

-

Add 250 g (1.26 moles) of arsenious oxide and 11 g of crystalline copper sulfate with continuous stirring.

-

Once all solids have dissolved, cool the solution to 15°C with stirring under a stream of tap water.

B. Preparation of Benzenediazonium (B1195382) Chloride Solution:

-

In a separate vessel, prepare a mixture of 186 g (2 moles) of technical aniline, 400 cc of concentrated hydrochloric acid, 1 liter of water, and enough crushed ice to bring the volume to approximately 3 liters.

-

To this well-stirred mixture, slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water over a period of 30-40 minutes, maintaining a low temperature.

C. The Bart Reaction:

-

Cool the sodium arsenite solution to 0°C in an ice and salt bath.

-

Add the benzenediazonium chloride solution to the arsenite suspension over one hour with vigorous stirring. The temperature must be maintained below 5°C.[3]

-

Control frothing, due to nitrogen evolution, by the occasional addition of a small amount of benzene (B151609).

-

Continue stirring for one hour after the addition is complete.

-

Filter the mixture to remove the solid precipitate and wash it with 500 cc of cold water.

D. Isolation and Purification of this compound:

-

Combine the filtrate and washings and concentrate the volume to about 1.5 liters by heating over a free flame.

-

To the hot, dark brown solution, add concentrated hydrochloric acid until the precipitation of tarry material ceases.

-

Filter off the tar and add more hydrochloric acid to the clear, pale yellow solution until it is acidic to Congo red paper to precipitate the this compound.

-

Cool the mixture, preferably overnight, and filter the crude this compound on a Büchner funnel, washing with 200 cc of cold water.

-

For recrystallization, dissolve the light-yellow crystals in 500 cc of boiling water, add 20 g of Norite (activated carbon), and filter the hot solution.

-

Allow the filtrate to cool to crystallize the pure this compound.

-

Filter the white crystals and dry. The product melts with decomposition at 154–158°C.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Bart reaction.

The Béchamp Reaction

The Béchamp reaction is a method for producing arsonic acids by the direct arsenation of activated aromatic compounds.[4] It is an electrophilic aromatic substitution where arsenic acid serves as the electrophile, typically at elevated temperatures.[5] For non-activated rings like benzene, the reaction is less efficient and generally gives poor yields.[6]

Reaction Mechanism

The reaction is analogous to the sulfonation of arenes.[5] Arsenic acid, or a more electrophilic species derived from it under the reaction conditions, attacks the aromatic ring. A sigma complex (arenium ion) is formed as an intermediate, which then loses a proton to restore aromaticity and yield the this compound.

Quantitative Data

| Parameter | Value/Condition | Notes |

| Starting Material | Aniline (for Arsanilic Acid) | For this compound, benzene would be used, but it is unreactive. |

| Reagents | Arsenic Acid | Used in excess. |

| Temperature | 150–200°C | High temperatures are required.[7] |

| Reaction Time | Several hours | Dependent on substrate and temperature. |

| Yield | Generally low to moderate | Highly dependent on the substrate; often produces tarry by-products.[6][7] |

Experimental Protocol

The following is a generalized protocol for the Béchamp reaction, based on the synthesis of p-arsanilic acid from aniline, as the direct arsonation of benzene is not well-documented with a standard protocol due to its low reactivity.[7]

-

In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, add an excess of syrupy arsenic acid (e.g., 80-85%).

-

Slowly add the aromatic substrate (e.g., aniline) in portions while stirring to form the arsenate salt.

-

Heat the mixture in an oil bath to 155–160°C with continuous stirring for several hours (e.g., 4.5 hours for aniline).

-

During the reaction, water and some of the aromatic starting material will distill off.

-

After the heating period, pour the hot reaction mixture into water.

-

Make the solution alkaline by adding a concentrated solution of sodium hydroxide (B78521) to separate the unreacted starting material from the aqueous layer containing the sodium salt of the arsonic acid.

-

Separate the aqueous layer and treat it with decolorizing carbon, then filter.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude arsonic acid.

-

Collect the crystals by filtration and recrystallize from boiling water to obtain the pure product.

Reaction Mechanism Diagram

References

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Rosenmund Reaction - Explore the Science & Experts | ideXlab [idexlab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzenearsonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenearsonic acid (also known as phenylarsonic acid), with the chemical formula C₆H₇AsO₃, is an organoarsenic compound that has garnered interest in various scientific fields, including analytical chemistry and toxicology.[1][2][3] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its biological interactions, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Benzenearsonic acid is a colorless, crystalline powder.[3] A summary of its key quantitative properties is presented below for easy reference.

Table 1: Quantitative Physical and Chemical Properties of Benzenearsonic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇AsO₃ | [4] |

| Molecular Weight | 202.04 g/mol | [4] |

| Melting Point | 154-160 °C (decomposes) | [2] |

| Decomposition Temperature | > 160 °C | |

| Density | 1.76 g/cm³ | [2] |

| pKa | pKₐ₁: 3.47, pKₐ₂: 8.48 | [5] |

| Water Solubility | 3.2% (w/v) | |

| Ethanol Solubility | 15.5% (w/v) | |

| Chloroform Solubility | Insoluble | [4] |

Spectroscopic Data

The structural elucidation of benzenearsonic acid is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of benzenearsonic acid exhibits characteristic absorption bands. A broad peak is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the arsonic acid group, broadened due to hydrogen bonding.[6][7] A strong absorption band appears around 1700 cm⁻¹, corresponding to the As=O stretching vibration. Additional peaks in the fingerprint region can be attributed to the aromatic C-H and C-C vibrations of the benzene (B151609) ring.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of benzenearsonic acid shows signals corresponding to the protons of the benzene ring. Due to the electron-withdrawing nature of the arsonic acid group, these aromatic protons are typically deshielded and appear in the downfield region of the spectrum.[8][9]

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The spectrum will show distinct signals for the carbon atoms of the benzene ring. The carbon atom attached to the arsenic (C1) will be significantly deshielded. Due to the symmetry of the phenyl group, two pairs of equivalent carbons (C2/C6 and C3/C5) are expected, resulting in a total of four signals for the aromatic ring.[10][11]

Mass Spectrometry

The mass spectrum of benzenearsonic acid provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 202. Common fragmentation patterns for aromatic compounds involve the loss of functional groups and fragmentation of the aromatic ring.[7][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical and chemical properties of benzenearsonic acid.

Determination of Melting Point

The melting point of benzenearsonic acid can be determined using a standard melting point apparatus.

Methodology:

-

A small, finely powdered sample of benzenearsonic acid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of benzenearsonic acid can be determined by potentiometric titration.

Methodology:

-

A standard solution of benzenearsonic acid is prepared in water.

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve. Benzenearsonic acid is a dibasic acid, so two equivalence points and two pKa values are expected. [5] Workflow for pKa Determination

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. BENZENE ARSONIC ACID [training.itcilo.org]

- 4. This compound | C6H7AsO3 | CID 7365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Complexes of diphenylarsinic acid and this compound with thiols: a 1H and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

Phenylarsonic Acid (CAS 98-05-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phenylarsonic acid (CAS 98-05-5), a significant organoarsenic compound. This document collates critical technical data, detailed experimental protocols, and an exploration of its biological significance, tailored for professionals in research and development.

Core Technical Data

This compound, also known as benzenearsonic acid, is a colorless, crystalline solid.[1] The following tables summarize its key quantitative properties based on available technical and safety data sheets.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 98-05-5 | [2],[3],[4] |

| Molecular Formula | C₆H₇AsO₃ | [2],[4],[1] |

| Molecular Weight | 202.04 g/mol | [3],[4],[1] |

| Appearance | White to off-white crystalline powder | [5],[6] |

| Melting Point | 154-160 °C (decomposes) | [2],[4],[7] |

| Boiling Point | 66 °C @ 1 Torr | [4] |

| Density | 1.76 g/cm³ at 25 °C | [4],[1] |

| Solubility | Soluble in alcohol. Insoluble in chloroform. Slightly soluble in water. | [3],[1] |

| Vapor Pressure | 0.00000111 mmHg | [1] |

| pKa | 8.48 in water at 25 °C | [1] |

Toxicological Data

| Parameter | Value | References |

| Acute Oral Toxicity (LD50) | Category 3; Toxic if swallowed. 270 µg/kg (mouse) | [2],[3] |

| Acute Inhalation Toxicity | Category 3; Toxic if inhaled. | [2],[3] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [6],[8] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the preparation of this compound is through the Bart reaction, which involves the treatment of a phenyl diazonium salt with sodium arsenite.[4][7] A detailed procedure is provided by Organic Syntheses.[9]

Materials:

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Anhydrous Sodium Carbonate

-

Arsenious Oxide

-

Crystalline Copper Sulfate (B86663)

-

Norite (activated carbon)

-

Benzene (for froth control)

Procedure:

-

Preparation of Sodium Arsenite Solution: In a 12-L round-bottomed flask equipped with a mechanical stirrer, 1 L of water is heated to boiling. 500 g of anhydrous sodium carbonate is added and dissolved. Subsequently, 250 g of arsenious oxide and 11 g of crystalline copper sulfate are added with continuous stirring. The solution is then cooled to 15 °C under a stream of tap water.[9]

-

Preparation of Benzenediazonium (B1195382) Chloride Solution: A mixture of 186 g of technical aniline, 400 cc of concentrated hydrochloric acid, and 1 L of water is prepared in a separate vessel with enough crushed ice to bring the volume to approximately 3 L. A solution of 145 g of 95% sodium nitrite in 500 cc of water is added slowly to the well-stirred aniline mixture while maintaining the temperature below 5 °C.[9]

-

Reaction: The freshly prepared benzenediazonium chloride solution is added to the cold sodium arsenite suspension over a period of one hour with vigorous stirring, keeping the reaction temperature below 5 °C. Nitrogen gas will evolve, and any frothing can be controlled by the occasional addition of a small amount of benzene. Stirring is continued for one hour after the addition is complete.[9]

-

Work-up and Purification: The reaction mixture is filtered to remove any solid precipitate. The combined filtrate is concentrated by heating to a volume of about 1.5 L. Concentrated hydrochloric acid is added to the hot solution to precipitate tarry materials, which are then filtered off. More hydrochloric acid is added to the clear, pale-yellow filtrate to precipitate the this compound.[9]

-

Recrystallization: The crude this compound is collected by filtration, washed with cold water, and then recrystallized from boiling water with the addition of Norite to decolorize the solution. The hot solution is filtered, and the filtrate is allowed to cool to yield white crystals of this compound. The crystals are filtered and dried, yielding a product with a melting point of 154–158 °C (with decomposition).[9]

Analytical Determination

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the speciation and quantification of this compound and other arsenic compounds in various matrices, including environmental and biological samples.

Methodology Outline (HPLC-ICP-MS):

-

Sample Preparation: Solid samples may require extraction, often using a solvent mixture, followed by filtration. Liquid samples may only require dilution and filtration.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used. The mobile phase composition is optimized to achieve separation of different arsenic species. A typical mobile phase might consist of a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile.

-

ICP-MS Detection: The eluent from the HPLC is introduced into the ICP-MS. The arsenic-containing molecules are atomized and ionized in the plasma, and the arsenic ions are detected by the mass spectrometer, providing high sensitivity and specificity for arsenic.

-

Quantification: Quantification is achieved by comparing the peak areas of the analyte in the sample to those of known standards.

Biological Activity and Signaling Pathways

While this compound itself has limited therapeutic applications, its derivatives have been investigated for various biological activities. Notably, certain derivatives have demonstrated potent antileukemic and anticancer properties.[10][11] The mechanism of action is believed to be multifactorial, consistent with the known toxicology of other organoarsenic compounds.

The biological effects of arsenic compounds are often attributed to two primary mechanisms:

-

Enzyme Inhibition via Thiol Binding: Trivalent arsenic species have a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. This binding can lead to the inhibition of critical enzymes involved in cellular metabolism and antioxidant defense.[12][13]

-

Generation of Oxidative Stress: Arsenic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as DNA, lipids, and proteins, and can activate stress-response signaling pathways.

A derivative of this compound, roxarsone (B1679585) (3-nitro-4-hydroxythis compound), has been shown to promote glycolysis and angiogenesis by inducing Hypoxia-Inducible Factor-1α (HIF-1α).[14] Furthermore, arsenic compounds have been implicated in the dysregulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[15]

Based on this information, a plausible signaling pathway for the cytotoxic effects of this compound derivatives can be proposed:

This diagram illustrates that upon cellular uptake and metabolic conversion, this compound derivatives can directly inhibit essential enzymes and induce oxidative stress. This, in turn, can trigger multiple signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, and stabilize HIF-1α, ultimately leading to cellular responses such as apoptosis, altered metabolism, and angiogenesis. The specific outcome may depend on the cell type and the concentration of the compound.

Safety and Handling

This compound is classified as toxic if swallowed or inhaled and is very toxic to aquatic life.[2][3][6] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a dust respirator, should be used.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] In case of exposure, immediate medical attention is required.[2][3] All waste containing this compound must be disposed of as hazardous waste according to local regulations.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 98-05-5 | Benchchem [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Further studies of the analytical method for the determination of this compound [morressier.com]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound compounds with broad-spectrum and potent cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic phenyl arsonic acid compounds with potent antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a "Magic Bullet": An In-depth Technical Guide to the History and Discovery of Organoarsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal history of organoarsenic compounds, tracing their path from an accidental discovery to their role as the first targeted chemotherapeutic agents. This exploration offers valuable insights into the foundations of modern drug development, highlighting the interplay of organic synthesis, biological screening, and the conceptualization of selective toxicity.

Early Discoveries: From a Fuming Liquid to the Concept of Organometallics

The story of organoarsenic compounds begins in the 18th century with an serendipitous discovery that would lay the groundwork for organometallic chemistry.

Cadet's Fuming Liquid and the Birth of Cacodyl (B8556844)

In 1760, French chemist Louis Claude Cadet de Gassicourt, while experimenting with arsenic trioxide and potassium acetate (B1210297), produced a foul-smelling, red-brown oily liquid.[1][2] This substance, which fumed in the air, became known as "Cadet's fuming liquid."[3] It was not until the 1840s that the German chemist Robert Bunsen undertook a dangerous and thorough investigation of this mysterious liquid.[2] Through his meticulous work, Bunsen elucidated the nature of the principal components of Cadet's liquid: cacodyl oxide (((CH₃)₂As)₂O) and dicacodyl (((CH₃)₂As)₂), the first organoarsenic compound to be characterized.[1] Bunsen's hazardous research, which nearly cost him his life and resulted in the loss of an eye, was instrumental in establishing the concept of organic radicals.[2][4]

The Dawn of Chemotherapy: Atoxyl and the Search for a "Magic Bullet"

The late 19th and early 20th centuries witnessed a paradigm shift in medicine with the emergence of the concept of chemotherapy, spearheaded by the visionary German scientist Paul Ehrlich. His quest for a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host – led him to investigate organoarsenic compounds.

Atoxyl: A Promising yet Flawed Precursor

In 1859, Antoine Béchamp synthesized a new organoarsenic compound by reacting aniline (B41778) with arsenic acid, which he named Atoxyl (p-arsanilic acid).[5][6] As its name suggests, Atoxyl was initially believed to be non-toxic. However, while it showed some efficacy against trypanosomiasis (sleeping sickness), its use was fraught with severe side effects, most notably blindness due to optic nerve atrophy.[7]

Ehrlich's critical insight was that the toxicity and efficacy of Atoxyl could be chemically modified. He and his team, including chemist Alfred Bertheim, correctly determined the structure of Atoxyl and embarked on a systematic program to synthesize hundreds of its derivatives, meticulously testing each one for its therapeutic properties.[8][9]

Salvarsan: The First "Magic Bullet"

Ehrlich's relentless pursuit culminated in the synthesis of the 606th compound in his series: arsphenamine (B1667614).[8] In 1909, his Japanese colleague Sahachiro Hata discovered its remarkable efficacy against the spirochete Treponema pallidum, the causative agent of syphilis.[9]

Compound 606: From Laboratory to Clinic

Marketed under the trade name Salvarsan, this organoarsenic compound became the first effective treatment for syphilis, a devastating and widespread disease at the time.[10] The discovery of Salvarsan was a landmark achievement, heralding the era of modern chemotherapy and validating Ehrlich's "magic bullet" concept.[11]

The journey from laboratory synthesis to clinical application was not without its challenges. The initial synthesis of Salvarsan was complex and often yielded products of variable toxicity.[7] Furthermore, its administration was difficult, and it could cause significant side effects.[12][13] This led to the development of a more soluble and less toxic derivative, Neosalvarsan.

Quantitative Data on Key Organoarsenic Compounds

The development of organoarsenic compounds from the highly toxic Cacodyl to the therapeutically viable Salvarsan is starkly illustrated by their toxicological and efficacy data.

| Compound | Chemical Formula | Key Discovery | Acute Oral LD50 (Rat) | Curative Dose (Rabbits with Syphilis) | Therapeutic Index (C/T) |

| Cacodylic Acid | (CH₃)₂AsO(OH) | Derived from Cadet's Fuming Liquid | 644 - 830 mg/kg[14][15][16] | Not Applicable | Not Applicable |

| Atoxyl | C₆H₈AsNO₃ | Antoine Béchamp (1859) | Not readily available, but known to be highly toxic in humans | Ineffective/Highly Toxic | Very Low |

| Arsphenamine (Salvarsan) | C₁₂H₁₂As₂N₂O₂·2HCl | Paul Ehrlich & Sahachiro Hata (1909) | Not readily available for oral administration | 0.01 g/kg | 1/7 - 1/10[17] |

Note: The Therapeutic Index (Chemotherapeutic Index, C/T) is the ratio of the dosis tolerata (maximum tolerated dose) to the dosis curativa (minimum curative dose). A higher ratio indicates a safer drug.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the key organoarsenic compounds discussed. These are based on historical accounts and modern interpretations.

Synthesis of Cacodyl (from Cadet's Fuming Liquid)

Warning: This procedure involves highly toxic and spontaneously flammable substances and should only be performed by experienced chemists with appropriate safety measures in a well-ventilated fume hood.

Materials:

-

Arsenic trioxide (As₂O₃)

-

Potassium acetate (CH₃COOK)

-

Distillation apparatus

Procedure:

-

A mixture of arsenic trioxide and potassium acetate is heated in a retort.[2]

-

A red-brown oily liquid, "Cadet's fuming liquid," distills over.[1] This liquid is a mixture of cacodyl oxide and dicacodyl.[1]

-

Further purification by distillation under an inert atmosphere can be performed to enrich the dicacodyl fraction.

Reaction: 4 CH₃COOK + As₂O₃ → ((CH₃)₂As)₂O + 2 K₂CO₃ + 2 CO₂[1]

Synthesis of Atoxyl (p-Arsanilic Acid) via the Béchamp Reaction

Warning: This procedure involves toxic arsenic compounds and aniline. Appropriate personal protective equipment and a fume hood are essential.

Materials:

-

Aniline (C₆H₅NH₂)

-

Arsenic acid (H₃AsO₄)

Procedure:

-

Aniline is heated with arsenic acid.[5]

-

The reaction mixture is cooled, and the product, p-arsanilic acid (Atoxyl), crystallizes out.

-

The crude product can be purified by recrystallization. A procedure described in Organic Syntheses involves dissolving the product in an alkaline solution, treating with decolorizing carbon, filtering, and then acidifying to precipitate the purified arsanilic acid.[18]

Reaction: C₆H₅NH₂ + H₃AsO₄ → H₂NC₆H₄AsO(OH)₂ + H₂O

Synthesis of Arsphenamine (Salvarsan)

Warning: This synthesis involves toxic and potentially hazardous reagents. It should be conducted by skilled chemists in a controlled laboratory setting.

Materials:

-

3-nitro-4-hydroxyphenylarsonic acid

-

Sodium dithionite (B78146) (Na₂S₂O₄) or Hypophosphorous acid (H₃PO₂)

-

Hydrochloric acid (HCl)

Procedure (Two-step method):

-

Reduction of the nitro group: 3-nitro-4-hydroxythis compound is treated with a reducing agent like sodium dithionite to reduce the nitro group to an amino group, yielding 3-amino-4-hydroxythis compound.[7][19]

-

Reduction of the arsenic acid: The resulting arsonic acid is then treated with a stronger reducing agent, such as hypophosphorous acid, to reduce the pentavalent arsenic to a lower oxidation state, leading to the formation of arsphenamine.[7][19]

-

The product is isolated as the dihydrochloride (B599025) salt.[7]

Reaction (Simplified): Step 1: HO(O₂N)C₆H₃AsO(OH)₂ + 3Na₂S₂O₄ + 4H₂O → HO(H₂N)C₆H₃AsO(OH)₂ + 6NaHSO₃ Step 2: 2 HO(H₂N)C₆H₃AsO(OH)₂ + 4H₃PO₂ → (AsC₆H₃(OH)(NH₂))₂ + 4H₃PO₃ + 4H₂O

Mechanism of Action and Signaling Pathways

Paul Ehrlich's groundbreaking work extended beyond synthesis to the conceptualization of how drugs interact with biological systems.

Ehrlich's Chemoreceptor Theory

Ehrlich proposed that for a drug to exert its effect, it must bind to specific "chemoreceptors" on the surface of the target cell.[20][21][22] This concept of selective binding was a cornerstone of his "magic bullet" theory and laid the foundation for modern receptor pharmacology.[20][23]

Caption: Ehrlich's "Magic Bullet" concept of selective drug-receptor binding.

Inhibition of Sulfhydryl-Containing Enzymes

The prevailing understanding of the mechanism of action of trivalent organoarsenicals, the active form of Salvarsan, is their interaction with sulfhydryl (-SH) groups in essential proteins of the pathogen.[24][25] Many enzymes rely on cysteine residues with free sulfhydryl groups for their catalytic activity. By binding to these groups, the organoarsenic compound can inhibit enzyme function, leading to a cascade of metabolic failures and ultimately, cell death.

Caption: Proposed mechanism of action of Salvarsan via enzyme inhibition.

Conclusion

The history of organoarsenic compounds is a compelling narrative of scientific inquiry, from the initial characterization of a hazardous curiosity to the rational design of the first chemotherapeutic agent. The journey from Cacodyl to Salvarsan not only provided a cure for a devastating disease but also established fundamental principles of pharmacology and drug development that continue to guide researchers today. This in-depth look at the core science behind these discoveries serves as a powerful reminder of the importance of systematic investigation and the enduring quest for selective toxicity in the fight against disease.

References

- 1. Cadet's fuming liquid - Wikipedia [en.wikipedia.org]

- 2. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. wikiwand.com [wikiwand.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. researchgate.net [researchgate.net]

- 9. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. britannica.com [britannica.com]

- 11. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jameslindlibrary.org [jameslindlibrary.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. EXTOXNET PIP - CACODYLIC ACID [extoxnet.orst.edu]

- 15. fishersci.com [fishersci.com]

- 16. Dimethylarsinic Acid | C2H7AsO2 | CID 2513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. scispace.com [scispace.com]

- 20. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Magic bullets and moving targets: antibiotic resistance and experimental chemotherapy, 1900-1940 [scielo.isciii.es:443]

- 22. A binding question: the evolution of the receptor concept - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Receptor theory - Wikipedia [en.wikipedia.org]

- 24. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Arsenic Toxicity: Molecular Targets and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phenylarsonic Acid and its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylarsonic acid and its derivatives, focusing on their synthesis, chemical properties, and applications in organic chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Introduction

This compound (PhAsO(OH)₂) is an organoarsenic compound that has served as a foundational structure for a diverse range of derivatives.[1][2] These compounds have garnered significant interest due to their applications in various fields, from veterinary medicine to their potential as therapeutic agents in oncology.[3] This guide will delve into the core aspects of this compound chemistry, providing the necessary technical details for its study and application.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogs primarily relies on two classical methods: the Bart reaction and the Béchamp reaction.

The Bart Reaction

The Bart reaction is a versatile method for the synthesis of arylarsonic acids from diazonium salts.

Experimental Protocol: Synthesis of this compound via the Bart Reaction

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Sodium Carbonate (anhydrous)

-

Arsenious Oxide (As₂O₃)

-

Copper Sulfate (crystalline)

-

Norite (activated carbon)

-

Benzene (for froth control)

Procedure:

-

Preparation of Sodium Arsenite Solution: In a 12-liter round-bottomed flask equipped with a mechanical stirrer, add 1 liter of water and heat to boiling. Dissolve 500 g of anhydrous sodium carbonate in the boiling water. With continued stirring, add 250 g of arsenious oxide and 11 g of crystalline copper sulfate. Once all solids have dissolved, cool the solution to 15°C with stirring under a stream of tap water.

-

Preparation of Benzenediazonium (B1195382) Chloride Solution: In a separate vessel, prepare a well-stirred mixture of 186 g of technical aniline, 400 cc of concentrated hydrochloric acid, 1 liter of water, and enough crushed ice to bring the total volume to approximately 3 liters. Slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water to this mixture over a period of 30-40 minutes, maintaining a low temperature.

-

Coupling Reaction: Add the benzenediazonium chloride solution to the cooled sodium arsenite suspension over one hour with vigorous stirring. The reaction temperature must be maintained below 5°C using an ice and salt bath. Frothing may occur and can be controlled by the occasional addition of a small amount of benzene.

-

Work-up and Isolation: After the addition is complete, continue stirring for one hour. Filter the mixture to remove any solid material and wash the solids with 500 cc of cold water. Combine the filtrate and washings and concentrate the solution to a volume of about 1.5 liters by heating over a free flame.

-

Purification: To the hot, concentrated solution, add concentrated hydrochloric acid until no more tarry material separates. Filter off the tar and add more hydrochloric acid to the filtrate until a clear, pale yellow solution is obtained. Precipitate the this compound by adding 250 cc of concentrated hydrochloric acid.

-

Recrystallization: Allow the mixture to cool, preferably overnight, and collect the crude this compound by filtration on a Büchner funnel. Wash the crystals with 200 cc of cold water. Dissolve the light-yellow crystals in 500 cc of boiling water, add 20 g of Norite, and filter the solution while hot. Allow the filtrate to cool to induce crystallization.

-

Drying and Yield: Filter the white crystals and dry them. The product melts with decomposition at 154–158°C. The expected yield is between 160–182 g (39–45% of the theoretical amount).

The Béchamp Reaction

The Béchamp reaction involves the direct arsonation of an aromatic compound with arsenic acid.[4]

Reaction Scheme:

C₆H₆ + H₃AsO₄ → C₆H₅AsO(OH)₂ + H₂O

General Procedure Outline:

While a highly detailed, standardized protocol is less commonly cited than for the Bart reaction, the general procedure involves heating the aromatic substrate (e.g., benzene) with arsenic acid at elevated temperatures for an extended period. The product is then isolated and purified.

Quantitative Data of this compound Derivatives

The biological activity and physicochemical properties of this compound derivatives are highly dependent on the nature and position of substituents on the phenyl ring.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2-methylthio-4-[(4'-aminophenylazo)-phenylarsonic acid] pyrimidine (B1678525) (PHI-370) | NALM-6 | Acute Lymphoblastic Leukemia | low µM | [3] |

| 2-methylthio-4-(4'-phenylarsonic acid)-aminopyrimidine (PHI-380) | MOLT-3 | Acute Lymphoblastic Leukemia | low µM | [3] |

| PHI-380 | ES-2 | Ovarian Cancer | low µM | [3] |

| PHI-380 | Ntera-2 | Testicular Cancer | low µM | [3] |

| PHI-380 | ARH77 | Multiple Myeloma | low µM | [3] |

| A series of novel this compound compounds | 17 human cancer cell lines | Various | low µM | [3] |

Physicochemical Properties

The physical and chemical properties of this compound and its derivatives are crucial for their handling, formulation, and biological activity.

| Compound | Molecular Formula | Melting Point (°C) | pKa₁ | pKa₂ | Solubility in Water | Reference |

| This compound | C₆H₇AsO₃ | 154-158 (decomposes) | 3.47 | 8.48 | Low | [2] |

| 4-Hydroxythis compound | C₆H₇AsO₄ | - | - | - | - | |

| 4-Aminothis compound (Arsanilic acid) | C₆H₈AsNO₃ | 232 | - | - | Slightly soluble | |

| 4-Nitrothis compound | C₆H₆AsNO₅ | >300 | - | - | - | [2] |

| 3-Nitro-4-hydroxythis compound (Roxarsone) | C₆H₆AsNO₆ | >300 | - | - | - | [2] |

Note: A comprehensive table of all derivatives is extensive; this table provides key examples. Further data can be found in the cited literature.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound derivatives are mediated through their interaction with and modulation of key cellular signaling pathways.

Roxarsone and the HIF-1α Pathway

Roxarsone (3-nitro-4-hydroxythis compound) has been shown to induce hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular response to low oxygen.[5][6] This induction leads to the upregulation of genes involved in glycolysis and angiogenesis, processes that are often dysregulated in cancer.

References

- 1. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound compounds with broad-spectrum and potent cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Roxarsone Promotes Glycolysis and Angiogenesis by Inducing Hypoxia-Inducible Factor-1α In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of Phenylarsonic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for phenylarsonic acid (C₆H₅AsO(OH)₂), a significant organoarsenic compound. The document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for their acquisition.

Introduction

This compound is an organoarsenic compound that serves as a precursor to other organoarsenic compounds, some of which have been used in animal nutrition.[1] Its analysis is crucial for both quality control in its applications and for monitoring its environmental presence and toxicological impact.[2] This guide summarizes its key spectroscopic characteristics to aid in its identification and characterization.

Spectroscopic Data

The following sections present the core spectroscopic data for this compound, organized for clarity and ease of comparison.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals for the phenyl group protons and carbons, which are influenced by the arsonic acid substituent. The arsenic-containing group tends to deshield the phenyl protons.[3]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.4 - 8.0 | Multiplet | Aromatic Protons (C₆H₅) |

Note: Specific chemical shifts can vary based on the solvent and pH.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~128 - 135 | Aromatic Carbons (C₆H₅) |

Note: The carbon directly attached to the arsenic atom (ipso-carbon) may sometimes be difficult to detect or appear as a broad signal.

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the phenyl group and the arsonic acid moiety (-AsO(OH)₂).

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~2800 & ~2300 | Broad | O-H stretch (from As-OH, often H-bonded) |

| 1580 - 1430 | Medium | C=C stretch (in-ring aromatic) |

| ~928 | Strong | As=O stretch |

| ~850 | Strong | As-O stretch |

| 770 - 680 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded arsonic acid groups.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of its molecular weight and structural features. This compound has a monoisotopic molecular mass of approximately 201.96 g/mol .[4] Electrospray ionization (ESI) is a common technique for its analysis.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion | Technique |

| 203 | [M+H]⁺ | ESI-MS (Positive Ion Mode) |

| 219 | [M+H]⁺ of 4-Hydroxythis compound | ESI-MS (Positive Ion Mode)[5] |

Note: Fragmentation patterns can be complex. In positive-ion ESI-MS, the protonated molecule is often the most intense ion with minimal fragmentation at low energies.[6] Collision-induced dissociation (CID) can lead to the loss of water and other neutral fragments.[7]

Experimental Protocols

The methodologies for obtaining the spectroscopic data are critical for reproducibility and interpretation.

-

Instrumentation : A Bruker Avance III 500 spectrometer (or similar, such as a BRUKER AC-300) is typically used.[4][8]

-

Sample Preparation : Samples are prepared by dissolving this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[8] For reaction monitoring, samples can be prepared at a concentration of 5 mM.[8]

-

Data Acquisition : Standard ¹H and ¹³C NMR spectra are acquired. For detailed structural elucidation, 2D-NMR experiments such as H,H-COSY and H,C-HSQC/HMBC can be performed.[8] All experiments are conducted at room temperature.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : The KBr wafer technique is commonly employed.[4] A small amount of this compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹). A background spectrum of a pure KBr pellet is taken for reference.

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization triple-quadrupole mass spectrometer is a powerful tool for analysis.[5]

-

Chromatography :

-

Column : A reversed-phase column such as a Spherisorb C18 (3 µm, 15 cm × 1 mm i.d.) is used.[6]

-

Mobile Phase : A typical mobile phase consists of an aqueous solution with a small percentage of organic solvent and an acid, for example, 1% acetic acid in aqueous 20% methanol.[6]

-

Flow Rate : A microbore flow rate of around 20 µl/min is used.[6]

-

-